molecular formula C16H20N2O2 B3822179 1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B3822179
M. Wt: 272.34 g/mol
InChI Key: LOAYYFBVBSBPOW-UHFFFAOYSA-N
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Description

1-Butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a member of the beta-carboline family, which is a class of compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes a carboline core with a butyl group attached at the nitrogen atom and a carboxylic acid group at the third position. Beta-carbolines are known for their presence in various natural products and their potential pharmacological properties.

Preparation Methods

The synthesis of 1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the carboline core. The butyl group can be introduced through alkylation reactions using butyl halides. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-Butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The carboline core can undergo electrophilic substitution reactions, particularly at the nitrogen atom and the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its interactions with enzymes and receptors, particularly in the context of neuropharmacology.

    Medicine: Research has explored its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. For example, it has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain. This interaction can lead to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar compounds to 1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid include:

    1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: Differing by the presence of a methyl group instead of a butyl group.

    1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid: Lacking the butyl group entirely.

    This compound ethyl ester: An ester derivative of the compound. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties.

Properties

IUPAC Name

1-butyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-3-7-13-15-11(9-14(17-13)16(19)20)10-6-4-5-8-12(10)18-15/h4-6,8,13-14,17-18H,2-3,7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAYYFBVBSBPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
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1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Reactant of Route 3
1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Reactant of Route 4
1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Reactant of Route 5
1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Reactant of Route 6
1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

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